molecular formula C3H10N2 B085481 N-Methylethylenediamine CAS No. 109-81-9

N-Methylethylenediamine

Cat. No. B085481
CAS RN: 109-81-9
M. Wt: 74.13 g/mol
InChI Key: KFIGICHILYTCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

N-Methylethylenediamine can be synthesized from ethanolamine. A novel method involves protecting the amino group to improve selectivity in nuclear substituent reactions, leading to the production of N-(2-methylaminoethyl)phthalimide by N-phthaloylation of N-methylethylenediamine with a total yield of 32.5% (Lv Qing-huai, 2006).

Molecular Structure Analysis

Studies on compounds related to N-Methylethylenediamine, such as N,N,N',N'-tetramethylethylenediamine, have revealed insights into their molecular and crystal structures. These studies provide a deeper understanding of the compound's chemical behavior and reactivity (M. Malik et al., 1997).

Chemical Reactions and Properties

N-Methylethylenediamine is involved in a variety of chemical reactions, including the formation of highly stable complexes with metals such as copper and calcium. Its reactivity is a key factor in its utility in chemical synthesis (J. E. Powell & D. Johnson, 1972).

Physical Properties Analysis

The physical properties of N-Methylethylenediamine derivatives have been extensively studied. For example, the synthesis of N,N,N',N'-tetramethylethylenediamine and its application in photoredox-catalyzed transformations highlight its versatility and broad substrate scope, indicating mild reaction conditions and scalability (F. Liu et al., 2021).

Chemical Properties Analysis

The chemical properties of N-Methylethylenediamine, including its ability to undergo base-switched methylenation and formylation using tetramethylethylenediamine as a carbon source, demonstrate its potential in synthetic organic chemistry. These reactions can be catalyzed under mild conditions, offering excellent regioselectivity and good yields (Lei Zhang et al., 2012).

Safety And Hazards

N-Methylethylenediamine is flammable and can cause severe skin burns and eye damage . It should be handled with care, using protective gloves and eye/face protection. In case of contact with skin or eyes, immediate medical attention is required .

Relevant Papers Relevant papers include a study on the spectroscopy and structures of copper complexes with ethylenediamine and methyl-substituted derivatives . Another paper discusses the thermodynamics of Thorium(IV) complexes with N-methylethylenediamine .

properties

IUPAC Name

N'-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2/c1-5-3-2-4/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIGICHILYTCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059377
Record name 2-Aminoethylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with an odor like amines; [Alfa Aesar MSDS]
Record name N-Methylethylenediamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16021
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

N-Methylethylenediamine

CAS RN

109-81-9
Record name N-Methylethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Aminoethylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminoethylmethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.372
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYLETHYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3P6B23FWK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methylethylenediamine
Reactant of Route 2
Reactant of Route 2
N-Methylethylenediamine
Reactant of Route 3
Reactant of Route 3
N-Methylethylenediamine
Reactant of Route 4
N-Methylethylenediamine
Reactant of Route 5
Reactant of Route 5
N-Methylethylenediamine
Reactant of Route 6
N-Methylethylenediamine

Citations

For This Compound
1,210
Citations
JE Powell, DA Johnson - Journal of Chromatography A, 1972 - Elsevier
N′-Methylethylenediamine-N,N,N′-triacetic acid has been synthesized for the first time by a classical carboxymethylation procedure (yield 71%) using cation-exchange elution …
Number of citations: 16 www.sciencedirect.com
F Debreczeni, J Polgar, I Nagypal - Inorganica Chimica Acta, 1983 - Elsevier
… is seen that the normalized relaxation rate is constant up to D-1 - 0.1 M, which means that the ligand exchange rate is much slower than in the case of copper(N-methylethylenediamine. …
Number of citations: 13 www.sciencedirect.com
EN Rizkalla, GR Choppin, WD Olieslager - Inorganic Chemistry, 1986 - ACS Publications
Amino polycarboxylic acids form strongchelates with the trivalent lanthanide metals. Several of these ligands have been used as reagents for the analytical assay of the lanthanides and …
Number of citations: 29 pubs.acs.org
DJ Szalda, LG Marzilli, TJ Kistenmacher - Inorganic Chemistry, 1975 - ACS Publications
… The complex also exhibits a weak interligand hydrogen bond involving 0(2) of cytosine and the Nmethylethylenediamine terminus of the Schiff-base chelate. The crystal structure is …
Number of citations: 71 pubs.acs.org
İ İlker, OZ Yeşilel, G Günay, O Büyükgüngör - Journal of Organometallic …, 2009 - Elsevier
… polynuclear Ag(I) complexes with the formula of [Ag 2 (sac) 2 (pen) 2 ] (1) and [Ag 2 (sac) 2 (nmen)] n (2), (sac=saccharinate, pen=1,3-diaminopropane, nmen=N-methylethylenediamine…
Number of citations: 21 www.sciencedirect.com
TH Lu, HC Shan, MS Chao, CS Chung - … Crystallographica Section C …, 1987 - scripts.iucr.org
… The ligand, N-Mebcen, was prepared by using the following procedure: 12.4ml (0.2 mol) of Cu(1) N-methylethylenediamine and 28.4 g (0.4 mol) of cu(2) acrylamide in 80 ml acetonitrile …
Number of citations: 7 scripts.iucr.org
M De Jonghe, W D'olieslager - Inorganica chimica acta, 1985 - Elsevier
The dissociation kinetics of lanthanide-N-methylethylenediamine-N,N′,N′-triacetate (MEDTA) complexes have been studied in aqueous acetic acid/ sodium acetate solutions using …
Number of citations: 28 www.sciencedirect.com
DJ Szalda, TJ Kistenmacher, LG Marzilli - Inorganic Chemistry, 1975 - ACS Publications
Introduction Stereoselective metal-ligand and ligand-ligand interactions can determine the binding site and stereochemistry of che-late-metal systems with purine and pyrimidine ligands…
Number of citations: 34 pubs.acs.org
TJ Kistenmacher, DJ Szalda, LG Marzilli - Inorganic Chemistry, 1975 - ACS Publications
Introduction The present understanding of interligand interactions (ie, interactions between two or more ligands in the primary coordination sphere of a metal) is at best qualitative. It is …
Number of citations: 50 pubs.acs.org
DJ Szalda, TJ Kistenmacher, LG Marzilli - Inorganic Chemistry, 1976 - ACS Publications
This report relates the synthesis and crystal structure of (A-3, 4-benzosalicylidene-7V'-methylethylenediamine)(theo-phyllinato)(aquo) copper (II). The complex crystallizes from …
Number of citations: 34 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.